An In-depth Technical Guide to N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one: Synthesis, Properties, and Applications in Drug Discovery
Introduction
N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one, a notable heterocyclic ketone, holds a significant position in the landscape of medicinal chemistry and drug development. Its rigid bicyclic core, a derivative of the 2-azabicyclo[2.2.1]heptane scaffold, provides a three-dimensional framework that is of great interest for the design of novel therapeutic agents. This guide offers a comprehensive overview of its chemical and physical characteristics, a detailed protocol for its synthesis, and an exploration of its applications as a pivotal intermediate in the synthesis of biologically active molecules. The unique conformational constraints of this scaffold allow for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.
Physicochemical and Safety Profile
The fundamental physicochemical properties of N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one are summarized below. It is imperative for researchers to consult the latest Safety Data Sheet (SDS) before handling this compound.
| Property | Value | Reference(s) |
| CAS Number | 860265-66-3 | [1][2] |
| Molecular Formula | C₁₃H₁₅NO | [1] |
| Molecular Weight | 201.26 g/mol | [1] |
| Appearance | White powder | |
| Boiling Point (Predicted) | 313.4 ± 25.0 °C | [1] |
| Density (Predicted) | 1.176 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 5.41 ± 0.20 | [1] |
| Storage | Store in a dry, sealed container at room temperature. | [1] |
GHS Hazard and Precautionary Statements: [1]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthetic Protocol: A Plausible Route via Dieckmann Condensation
The synthesis of N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one can be achieved through a multi-step sequence, with the key transformation being an intramolecular Dieckmann condensation. This approach is analogous to the synthesis of related cyclic ketones, such as N-benzyl-3-pyrrolidinone[3][4]. The proposed synthetic pathway commences with readily available starting materials and employs well-established organic reactions.
Caption: Proposed synthetic workflow for N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 3-(benzylamino)propanoate
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To a round-bottom flask equipped with a magnetic stirrer, add benzylamine (1.0 eq).
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Under controlled temperature (≤30 °C), add ethyl acrylate (1.5-2.0 eq) dropwise with stirring.
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After the addition is complete, maintain the reaction temperature at 30-40 °C and continue stirring for 14-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the ethyl acrylate is consumed.
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Purify the product by vacuum distillation to remove excess benzylamine and isolate the desired ethyl 3-(benzylamino)propanoate[4].
Step 2: Synthesis of Diethyl 2-benzyl-2-azapentanedioate
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Dissolve ethyl 3-(benzylamino)propanoate (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF).
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Add ethyl chloroacetate (1.1 eq) dropwise to the stirred solution at room temperature.
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Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
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After the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the diester.
Step 3: Intramolecular Dieckmann Condensation
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To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of sodium ethoxide (1.1 eq) in anhydrous toluene or tetrahydrofuran (THF).
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Heat the solution to reflux.
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Slowly add a solution of diethyl 2-benzyl-2-azapentanedioate (1.0 eq) in the same anhydrous solvent to the refluxing base solution over 1-2 hours.
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Continue refluxing for an additional 2-4 hours after the addition is complete.
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Cool the reaction mixture to room temperature and quench by carefully adding a slight excess of dilute acetic acid or hydrochloric acid.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.
Step 4: Hydrolysis and Decarboxylation
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To the crude β-keto ester from the previous step, add a 3-6 M aqueous solution of hydrochloric acid.
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Heat the mixture to reflux and maintain for 4-8 hours, monitoring the disappearance of the starting material by TLC.
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Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
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Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the final product, N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one, by column chromatography on silica gel or by vacuum distillation.
Structural Characterization
A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one.
Caption: Analytical workflow for the characterization of N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons as a singlet or AB quartet, along with complex multiplets for the bicyclic ring protons. The integration of these signals should correspond to the number of protons in the molecule.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the ketone carbonyl carbon in the downfield region (typically >200 ppm). Signals for the aromatic carbons of the benzyl group and the aliphatic carbons of the bicyclic system are also expected in their characteristic regions.
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Infrared (IR) Spectroscopy: A strong absorption band in the region of 1740-1760 cm⁻¹ is anticipated, which is characteristic of a five-membered ring ketone. The presence of C-H stretching vibrations for both aromatic and aliphatic protons will also be observed.
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Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (201.26 g/mol ). Fragmentation patterns may include the loss of the benzyl group or other characteristic fragments of the bicyclic core.
Applications in Drug Discovery and Medicinal Chemistry
The rigid 2-azabicyclo[2.2.1]heptane scaffold is a valuable building block in the design of compounds targeting the central nervous system. This framework serves as a constrained analog of proline and other cyclic amines, which can lead to enhanced receptor selectivity and improved pharmacokinetic properties.
Derivatives of the closely related 7-azabicyclo[2.2.1]heptane system have shown significant promise as:
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Nicotinic Acetylcholine Receptor (nAChR) Ligands: The constrained nature of the bicyclic system is ideal for mimicking the conformation of acetylcholine, leading to potent and selective nAChR agonists and antagonists. These compounds have potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia[5].
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Sigma-2 (σ₂) Receptor Ligands: The 7-azabicyclo[2.2.1]heptane scaffold has been successfully employed in the development of selective σ₂ receptor ligands. The σ₂ receptor is a promising target for the diagnosis and treatment of various cancers and neurological diseases[6].
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Precursors to Epibatidine and its Analogs: The 7-azabicyclo[2.2.1]heptane core is the central structural motif of epibatidine, a potent analgesic alkaloid. N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one can serve as a key intermediate in the synthesis of novel epibatidine analogs with potentially improved therapeutic indices[5].
Conclusion
N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one is a heterocyclic compound of significant interest to the scientific community, particularly those involved in drug discovery and development. Its synthesis, while requiring a multi-step approach, relies on well-understood and robust chemical transformations. The rigid bicyclic core of this molecule provides a unique platform for the design of novel therapeutics with enhanced selectivity and potency. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and a summary of its potential applications, serving as a valuable resource for researchers in the field.
References
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Katritzky, A. R., et al. (1999). Chemistry of 7-Azabicyclo[2.2.1]hepta-2,5-dienes, 7-Azabicyclo[2.2.1]hept-2-enes, and 7-Azabicyclo[2.2.1]heptanes. Chemical Reviews, 99(3), 665-722. Available from: [Link]
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Saha, U., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(12), 4059-4063. Available from: [Link]
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ResearchGate. Study on the synthesis of N-benzyl-3-pyrrolidinone. Available from: [Link]
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Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(27), 7862-7867. Available from: [Link]
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PubMed. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Available from: [Link]
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Chemistry LibreTexts. Dieckmann Condensation. Available from: [Link]
- Google Patents. CN102060743B - Method for preparing N-benzyl-3-pyrrolidone.
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